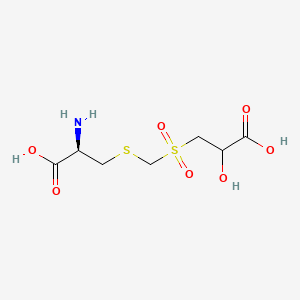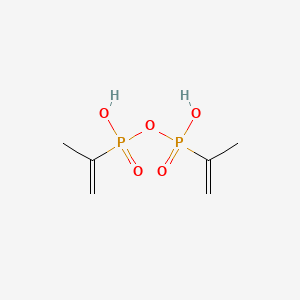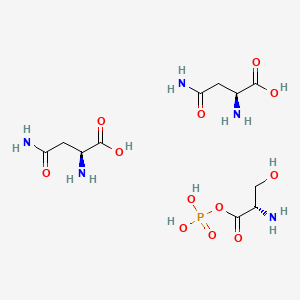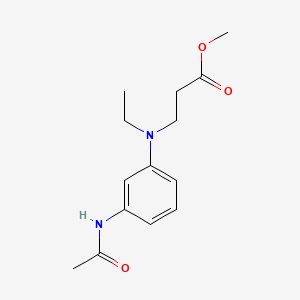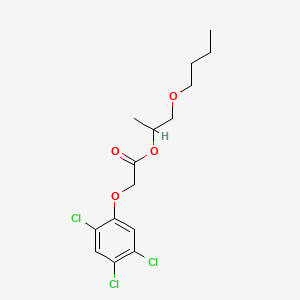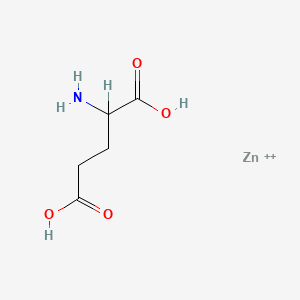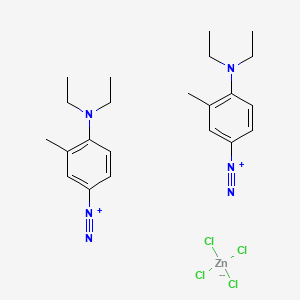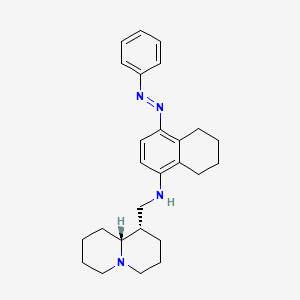
1-Butanol, 4,4'-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- is a complex organic compound characterized by the presence of butanol groups attached to a disiloxane core. This compound is notable for its unique structure, which includes long alkyl chains and silicon atoms, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- typically involves the reaction of 1-butanol with a disiloxane precursor. The reaction conditions often require the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the disiloxane bond. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The butanol groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydrogen atoms in the butanol groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkyl halides under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butanol groups can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure makes it useful in studying the interactions between organic molecules and silicon-based compounds.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which 1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- exerts its effects involves interactions with molecular targets and pathways. The disiloxane core can interact with various biological molecules, potentially altering their function and activity. The long alkyl chains may facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-butanol: A structurally similar compound with different alkyl chain lengths and functional groups.
1-Butanol, 3,3-dimethyl-: Another related compound with variations in the positioning of the methyl groups.
Uniqueness
1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- is unique due to its disiloxane core and long alkyl chains, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring stability and versatility .
Properties
CAS No. |
79771-33-8 |
|---|---|
Molecular Formula |
C30H66O3Si2 |
Molecular Weight |
531.0 g/mol |
IUPAC Name |
4-[decyl-[decyl-(4-hydroxybutyl)-methylsilyl]oxy-methylsilyl]butan-1-ol |
InChI |
InChI=1S/C30H66O3Si2/c1-5-7-9-11-13-15-17-21-27-34(3,29-23-19-25-31)33-35(4,30-24-20-26-32)28-22-18-16-14-12-10-8-6-2/h31-32H,5-30H2,1-4H3 |
InChI Key |
KSWGMKYLGVSWIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Si](C)(CCCCO)O[Si](C)(CCCCCCCCCC)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



